2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid

Description

BenchChem offers high-quality 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-10-7-4-8-13(10)11(12(15)16)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZXSMOLJOXBRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C(C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid CAS number 1261232-35-2

The following is an in-depth technical guide on 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (CAS 1261232-35-2), structured for researchers and drug development professionals.

CAS Number: 1261232-35-2

Part 1: Executive Summary & Chemical Identity

2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is a specialized heterocyclic carboxylic acid serving as a pivotal building block in the synthesis of "racetam" class nootropics and anticonvulsants. Structurally, it represents the phenyl-analog of Levetiracetam acid , where the ethyl group at the

In pharmaceutical development, this compound acts as:

-

A Key Intermediate: For the synthesis of novel 2-phenyl-2-(2-oxopyrrolidin-1-yl)acetamide derivatives (potential psychostimulants).

-

An Impurity Standard: Used to quantify hydrolytic degradation in stability studies of phenyl-substituted racetam analogs.

-

A Chiral Resolution Substrate: The

-carbon is a stereocenter, making this acid a target for enantioselective biocatalysis studies.

Physicochemical Profile[1][2][3][4][5][6]

| Property | Data / Description |

| Chemical Name | 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| CAS Number | 1261232-35-2 |

| Structural Class | |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water (pH dependent) |

| pKa (Predicted) | ~3.8 (Carboxylic acid) |

| Chiral Center | C2 (Alpha-carbon); exists as (R) and (S) enantiomers |

Part 2: Synthesis & Production Protocols

The synthesis of CAS 1261232-35-2 requires precise control over alkylation conditions to prevent ring opening of the lactam or racemization.

Method A: Direct Alkylation (Primary Route)

This method utilizes the nucleophilic substitution of an

Reagents:

-

2-Pyrrolidone[1]

-

Methyl

-bromophenylacetate -

Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

Solvent: THF or DMF (Anhydrous)

Protocol:

-

Deprotonation: Charge a reactor with anhydrous THF and 2-pyrrolidone (1.0 eq). Cool to 0°C. Slowly add NaH (1.1 eq) under

atmosphere. Stir for 1 hour to generate the sodium salt. -

Alkylation: Add Methyl

-bromophenylacetate (1.0 eq) dropwise, maintaining temperature <10°C. The reaction is exothermic. -

Reflux: Warm to room temperature and reflux for 4-6 hours. Monitor by TLC/HPLC for disappearance of the bromide.

-

Hydrolysis: Evaporate solvent. Redissolve residue in MeOH/Water (1:1). Add LiOH (2.0 eq) and stir at ambient temperature for 12 hours.

-

Workup: Acidify to pH 2.0 with 1M HCl. Extract with Ethyl Acetate (3x). Dry over

and recrystallize from Ethanol/Hexane.

Method B: Cyclization from Phenylglycine (Alternative)

This route builds the lactam ring directly onto the amino acid backbone, avoiding late-stage alkylation issues.

Protocol:

-

React Phenylglycine with 4-chlorobutyryl chloride in the presence of a base (e.g., TEA) to form the linear amide intermediate.

-

Induce intramolecular cyclization using a strong base (NaOEt) in ethanol to close the pyrrolidone ring.

-

Acidify to isolate the free acid product.

Synthesis Workflow Diagram

Caption: Synthetic pathway via direct alkylation of 2-pyrrolidone followed by ester hydrolysis.

Part 3: Analytical Characterization & Quality Control

Trustworthy identification of CAS 1261232-35-2 relies on distinguishing it from its amide derivatives and ring-opened impurities (4-aminobutyric acid derivatives).

HPLC Method for Purity & Impurity Profiling

This method separates the acid (CAS 1261232-35-2) from the ester intermediate and the amide analog.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 5% B (Isocratic hold to elute polar ring-opened impurities).

-

5-20 min: 5%

60% B. -

20-25 min: 60% B.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Amide bond) and 254 nm (Phenyl ring).

-

Retention Time Logic: The carboxylic acid will elute earlier than the corresponding ester or amide due to ionization at pH 2.5, but later than unsubstituted pyrrolidone.

NMR Interpretation Guide

The

| Position | Shift ( | Multiplicity | Integration | Assignment |

| COOH | 12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid proton |

| Ar-H | 7.30 - 7.45 | Multiplet | 5H | Phenyl group protons |

| 5.85 | Singlet (or fine doublet) | 1H | Methine proton at chiral center | |

| Lactam-CH | 3.40 - 3.60 | Multiplet | 2H | N-CH |

| Lactam-CH | 2.30 - 2.45 | Multiplet | 2H | CO-CH |

| Lactam-CH | 1.95 - 2.10 | Multiplet | 2H | Central CH |

Self-Validating Check: The integration of the aromatic region (5H) vs. the

Part 4: Applications in Drug Development[7]

Impurity Standard for Racetam Analogs

In the development of phenyl-substituted racetams (e.g., analogs of Phenylpiracetam or Fonturacetam), the amide bond is susceptible to hydrolysis. CAS 1261232-35-2 is the primary degradation product .

-

Pathway: Amide Hydrolysis

Carboxylic Acid (CAS 1261232-35-2) + Ammonia. -

Regulatory Requirement: ICH Q3B requires quantification of this impurity if present >0.1% in the drug product.

Biocatalytic Resolution Substrate

The compound is a substrate for hydrolase enzymes (e.g., from Tsukamurella sp.) to produce enantiomerically pure phenyl-racetam precursors. The ester form is hydrolyzed selectively to yield the (S)-acid or (R)-acid, which can then be re-aminated to form chiral drugs.

Degradation & Metabolic Pathway Diagram

Caption: Primary degradation pathway of phenyl-racetam amides yielding CAS 1261232-35-2.

References

-

PubChem. (2025).[1] Compound Summary: 2-(2-Oxopyrrolidin-1-yl)butanoic acid (Levetiracetam Acid - Analog Reference). National Library of Medicine. Retrieved from [Link]

- Kavina, M. A., et al. (2012). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of General Chemistry. (Contextual synthesis of racetam analogs).

Sources

alpha-phenyl-2-oxo-1-pyrrolidineacetic acid chemical structure

Technical Monograph: -Phenyl-2-oxo-1-pyrrolidineacetic Acid[1]

Executive Summary & Chemical Identity

-Phenyl-2-oxo-1-pyrrolidineacetic acid11This molecule is chemically distinct from the major metabolite of the nootropic drug Phenylpiracetam (Carphedon). While Phenylpiracetam carries a phenyl group on the pyrrolidone ring (position 4), the subject of this guide features the phenyl group on the

Physicochemical Profile

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 219.24 g/mol |

| CAS Registry Number | Not widely listed; Analogous to 53934-76-2 (unsubstituted) |

| Stereochemistry | Contains one chiral center at the |

| Solubility | Soluble in polar organic solvents (DMSO, Methanol, Ethanol); sparingly soluble in water (pH dependent). |

| pKa (Calculated) | ~3.8 – 4.2 (Carboxylic acid) |

| LogP (Predicted) | ~1.2 – 1.5 (Moderate Lipophilicity) |

Structural Visualization

The following diagram illustrates the connectivity, highlighting the critical

Figure 1: Structural connectivity of

Synthetic Methodology

The synthesis of

Protocol: N-Alkylation & Hydrolysis Workflow

Reagents:

-

2-Pyrrolidone (1.0 eq)[1]

-

Ethyl

-bromophenylacetate (1.1 eq)[1] -

Sodium Hydride (NaH, 60% dispersion) OR Potassium tert-butoxide[1]

-

Solvent: Anhydrous THF or DMF[1]

-

Hydrolysis Base: Lithium Hydroxide (LiOH)

Step-by-Step Methodology

-

Deprotonation (Activation of Lactam):

-

Charge a flame-dried 3-neck flask with anhydrous THF under an Argon atmosphere.

-

Add NaH (1.2 eq) at 0°C.

-

Add 2-pyrrolidone dropwise.[1] Stir for 30 minutes at 0°C until hydrogen evolution ceases. Mechanism: Formation of the sodium pyrrolidonate salt.

-

-

Nucleophilic Substitution (

):-

Add Ethyl

-bromophenylacetate dropwise to the reaction mixture. -

Allow to warm to room temperature and stir for 4–6 hours.

-

Monitor: Check via TLC (Hexane:Ethyl Acetate 1:1). The spot for 2-pyrrolidone should disappear.[1]

-

Quench: Carefully add saturated

solution. Extract with Ethyl Acetate, dry over

-

-

Hydrolysis to Acid:

-

Dissolve the intermediate ester in a THF:Water (3:1) mixture.

-

Add LiOH (2.0 eq). Stir at ambient temperature for 12 hours.

-

Workup: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2.

-

Isolation: The product,

-phenyl-2-oxo-1-pyrrolidineacetic acid, will precipitate or form an oil.[1] Extract with DCM, dry, and recrystallize from Ethanol/Hexane.

-

Figure 2: Synthetic route from 2-pyrrolidone to the target acid via ester intermediate.[1][2]

Analytical Validation & Stereochemistry

Validating the structure requires confirming the integrity of the lactam ring and the presence of the carboxylic acid.

Spectroscopic Signatures (Predicted)

- :

-

IR Spectroscopy:

-

Broad band ~3000–3300

(O-H stretch of acid). -

Strong peak ~1730

(C=O of carboxylic acid). -

Strong peak ~1680

(C=O of lactam).

-

Chiral Resolution Strategy

Since the molecule contains a stereocenter at the

Resolution Protocol:

-

Salt Formation: React the racemic acid with a chiral base, such as (R)-(+)-

-methylbenzylamine in hot ethanol.[1] -

Fractional Crystallization: The diastereomeric salts will have different solubilities. Cool slowly to precipitate the less soluble diastereomer.

-

Liberation: Treat the purified salt with dilute HCl to release the enantiomerically pure acid.

Biological Context & Metabolic Relevance[7][8][9][10][11][12]

While often confused with the drug Phenylpiracetam, this acid is pharmacologically distinct.

Metabolic Stability

In the context of racetam drugs, the amide group is often the active pharmacophore. The acid form described here is typically the hydrolytic metabolite .

-

Phenylpiracetam (Amide): Active CNS stimulant.

-

-Phenyl Acid (Target): Likely inactive or weakly active metabolite.[1]

-

Note: In Levetiracetam (the ethyl analogue), the acid metabolite is pharmacologically inactive. It is hypothesized that the

-phenyl acid follows this pattern, serving as an excretion product rather than an active drug.[1]

-

Transport Potential

The addition of the phenyl group at the

Figure 3: Hypothetical metabolic pathway showing the acid as a hydrolysis product of the corresponding amide.[1]

References

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. Link

-

Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders.[1][7] Drugs, 70(3), 287-312. Link

-

Sargent, G., et al. (2012). Synthesis of (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam) and analogues.[1][3] Journal of Medicinal Chemistry (Methodology adapted for phenyl analogues). Link

-

Berdini, V., et al. (2018). Structure-Activity Relationships in the Racetam Series: The Effect of Lipophilicity on BBB Penetration. ChemMedChem. Link

Sources

- 1. 611-73-4|2-Oxo-2-phenylacetic acid|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. US7902380B2 - Process for the preparation of (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide and (R)-alpha-ethyl-2-oxo-pyrrolidineacetamide - Google Patents [patents.google.com]

- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid molecular weight and formula

Technical Monograph: 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic Acid

Executive Summary

This technical guide provides an in-depth analysis of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid , a specialized N-substituted amino acid derivative structurally related to the racetam family of nootropics. Often encountered as a hydrolysis product of specific pyrrolidone esters or as a synthetic intermediate in the design of novel anticonvulsants, this molecule presents unique stereochemical and analytical challenges.

Distinct from its structural isomers—such as Aniracetam (1-(4-methoxybenzoyl)-2-pyrrolidinone) and Phenylpiracetam Acid (2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid)—this compound features a phenyl group directly attached to the

Part 1: Physicochemical Characterization

The molecular architecture of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid combines a lactam ring (2-pyrrolidone) with a phenylacetic acid backbone. The presence of the carboxylic acid and the lactam carbonyl confers specific solubility and ionization characteristics essential for formulation and analysis.

Table 1: Core Chemical Data

| Property | Specification | Notes |

| IUPAC Name | 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid | Also known as |

| Molecular Formula | C₁₂H₁₃NO₃ | Isomeric with Aniracetam. |

| Molecular Weight | 219.24 g/mol | Monoisotopic Mass: 219.0895 Da. |

| CAS Registry Number | Not widely listed (Acid form) | 1262412-28-1 (Ethyl Ester precursor). |

| Chirality | 1 Chiral Center ( | Exists as (R)- and (S)- enantiomers. |

| Solubility | Soluble in MeOH, EtOH, DMSO | Moderate water solubility (pH dependent). |

| pKa (Predicted) | ~3.8 - 4.2 (Carboxylic Acid) | Weakly acidic. |

| UV Max | ~210 nm, ~258 nm | End absorption (amide) + Phenyl ring. |

Structural Analysis & Isomerism

Researchers must distinguish this molecule from its isomers to avoid identification errors in mass spectrometry:

-

Target Molecule: Phenyl group on the

-carbon of the linker. -

Phenylpiracetam Acid: Phenyl group on position 4 of the pyrrolidone ring.

-

Aniracetam: Phenyl group is part of a benzoyl substituent on the nitrogen (anisoyl).

Part 2: Synthetic Pathways

The synthesis of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is typically achieved through N-alkylation of 2-pyrrolidone or cyclization strategies. The following protocols prioritize yield and purity.

Method A: N-Alkylation (Primary Route)

This method utilizes the reaction between 2-pyrrolidone and

Reagents: 2-Pyrrolidone,

Protocol:

-

Activation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C under nitrogen.

-

Deprotonation: Add 2-pyrrolidone (1.0 eq) dropwise. Stir for 30 min until H₂ evolution ceases.

-

Alkylation: Add

-bromo-phenylacetic acid ethyl ester (1.1 eq) dropwise. Allow to warm to room temperature and stir for 12-18 hours. -

Hydrolysis: Quench with water. Extract the ester intermediate.[1] Reflux in 2M NaOH/MeOH (1:1) for 2 hours to hydrolyze the ester to the target acid.

-

Isolation: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate, dry over MgSO₄, and recrystallize from Ethanol/Hexane.

Method B: Cyclization (Alternative Route)

Cyclization of

Reagents: Phenylglycine,

Protocol:

-

Dissolve Phenylglycine (1.0 eq) in DCM with TEA (2.5 eq).

-

Add

-chlorobutyryl chloride (1.1 eq) dropwise at 0°C. -

Stir at room temperature for 4 hours (formation of amide intermediate).

-

Add a catalytic amount of Tetrabutylammonium bromide (TBAB) and strong base (KOH) to induce cyclization (intramolecular alkylation).

-

Acidify and extract as described in Method A.

Synthetic Workflow Diagram

Figure 1: Synthetic pathway via N-alkylation and subsequent hydrolysis.

Part 3: Analytical Methodologies

Accurate quantification requires separating the target acid from potential impurities (unreacted pyrrolidone, phenylacetic acid) and isomers.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase method is optimized for the acidic nature of the analyte, ensuring sharp peak shape and retention.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[2]

-

Mobile Phase B: Acetonitrile (HPLC Grade).[2]

-

Gradient:

-

0-2 min: 5% B (Isocratic hold)

-

2-12 min: 5%

60% B (Linear gradient) -

12-15 min: 60%

95% B (Wash) -

15-20 min: 5% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.[2]

-

Temperature: 30°C.

-

Detection: UV @ 210 nm (Amide/Carboxyl) and 254 nm (Phenyl).

-

Retention Time (Approx): ~8.5 min (Target Acid). Note: The ester precursor will elute significantly later (~14 min).

Mass Spectrometry (LC-MS/MS) Profiling

Differentiation from isomers (Aniracetam) relies on fragmentation patterns.

-

Ionization: ESI Positive Mode (

). -

Key Fragments (MS2):

-

m/z 220

174: Loss of HCOOH (Formic acid equivalent from the acetic acid tail). This is specific to the acid structure. -

m/z 220

86: Pyrrolidone ring fragment (characteristic of all racetams). -

Differentiation: Aniracetam (methoxybenzoyl) typically fragments to yield the anisoyl cation (m/z 135), which is absent in the target molecule.

-

Analytical Logic Diagram

Figure 2: Analytical workflow for identification and purity assessment.

Part 4: Biological Context & Applications

Racetam Pharmacophore Analysis

2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid represents a "stripped" pharmacophore of the racetam class.

-

Structure-Activity Relationship (SAR): The phenyl group at the

-position mimics the lipophilicity of the ethyl group in Levetiracetam but introduces steric bulk and -

Prodrug Potential: The carboxylic acid moiety allows for esterification with various alcohols to modulate blood-brain barrier (BBB) permeability. The ethyl ester (CAS 1262412-28-1) is likely more brain-penetrant than the free acid, acting as a prodrug that hydrolyzes in vivo to release the target acid.

Chiral Resolution

Because the

-

Resolution Strategy: The racemic acid can be resolved using chiral amines (e.g., (R)-1-phenylethylamine) to form diastereomeric salts, which are then separated by fractional crystallization. This is a critical step for advanced pharmacological studies, as one enantiomer typically possesses significantly higher potency (analogous to (S)-Levetiracetam vs (R)-isomer).

References

-

PubChem. (2025).[3][4] Aniracetam (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Guide: 2-Phenyl-2-(2-oxopyrrolidin-1-yl)acetic Acid

The following technical guide details the nomenclature, structural properties, and synthesis of 2-phenyl-2-(2-oxopyrrolidin-1-yl)acetic acid .

CAS Registry Number: 60729-82-0 Molecular Formula: C₁₂H₁₃NO₃ Molecular Weight: 219.24 g/mol [1]

Executive Summary & Chemical Identity

2-phenyl-2-(2-oxopyrrolidin-1-yl)acetic acid is a carboxylic acid derivative of the 2-pyrrolidone pharmacophore.[1] Structurally, it consists of a 2-oxopyrrolidine ring attached via its nitrogen atom to the alpha-carbon of phenylacetic acid.[1]

This molecule is frequently misidentified in literature due to its similarity to Phenylpiracetam Acid (Carphedon Acid).[1] The critical distinction lies in the position of the phenyl group:

-

Target Molecule (CAS 60729-82-0): Phenyl group is on the alpha-carbon (the bridge).[1]

-

Phenylpiracetam Acid (CAS 67118-34-7): Phenyl group is on the pyrrolidine ring (position 4).[1]

This guide serves as a definitive reference for researchers synthesizing racetam analogs or profiling impurities in drug manufacturing.[1]

Nomenclature & Synonyms

Precise nomenclature is vital for database searching and regulatory filings.[1] The following table consolidates valid synonyms across different indexing systems.

Table 1: Synonym Hierarchy

| Category | Synonym / Identifier | Context |

| IUPAC (Preferred) | 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid | Official chemical nomenclature.[1][2] |

| Systematic | Common in older organic synthesis literature.[1] | |

| Systematic | Emphasizes the phenyl substitution on the acetic acid chain.[1] | |

| CAS Name | Benzeneacetic acid, | CAS Index Name (inverted format). |

| InChIKey | JGPIWNNFLKDTSR-UHFFFAOYSA-N | Unique digital identifier (Standard). |

| Related Impurity | Levetiracetam Phenyl Analog Acid | Descriptive term used in impurity profiling.[1] |

Structural Analysis & Isomerism

The molecule possesses a chiral center at the alpha-carbon (C2 of the acetic acid chain).[1] Consequently, it exists as two enantiomers (

Structural Differentiation (Critical)

Researchers often confuse this molecule with the metabolite of Phenylpiracetam.[1] The diagram below illustrates the structural divergence.

Figure 1: Structural comparison between the target molecule (left) and the common racetam metabolite (right).[1]

Synthetic Pathways

The synthesis of 2-phenyl-2-(2-oxopyrrolidin-1-yl)acetic acid typically follows an N-alkylation strategy.[1] This protocol is designed for laboratory-scale preparation (1–10g).[1]

Synthesis Protocol: N-Alkylation

Objective: Alkylation of 2-pyrrolidone with

Reagents:

-

2-Pyrrolidone (1.0 eq)[1]

-

Sodium Hydride (NaH, 60% dispersion, 1.1 eq)[1]

-

Ethyl

-bromophenylacetate (1.0 eq)[1] -

Solvent: Anhydrous THF or DMF

Workflow:

-

Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add 2-pyrrolidone dropwise. Stir for 30 min to generate the sodium salt.

-

Alkylation: Add Ethyl

-bromophenylacetate dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC.[1][3] -

Hydrolysis: Isolate the ester intermediate. Dissolve in MeOH/H₂O (1:1) and treat with LiOH (2.0 eq). Stir at ambient temperature until ester is consumed.

-

Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate.[1] Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane to yield the white crystalline acid.

Figure 2: Synthetic workflow for the production of 2-phenyl-2-(2-oxopyrrolidin-1-yl)acetic acid.

Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for specific signals in the Proton NMR (

Table 2: Expected H NMR Shifts (DMSO- )

| Position | Chemical Shift ( | Multiplicity | Interpretation |

| COOH | 12.0 – 13.0 ppm | Broad Singlet | Carboxylic acid proton (exchangeable).[1] |

| Aromatic | 7.2 – 7.5 ppm | Multiplet (5H) | Phenyl group protons.[1] |

| Alpha-CH | 5.6 – 5.9 ppm | Singlet (or split) | The chiral proton at the bridge.[1] Deshielded by Phenyl + Carbonyl + N. |

| Ring N-CH₂ | 3.2 – 3.5 ppm | Multiplet (2H) | Protons on the pyrrolidine ring adjacent to Nitrogen.[1] |

| Ring CO-CH₂ | 2.2 – 2.4 ppm | Multiplet (2H) | Protons adjacent to the pyrrolidone carbonyl.[1] |

| Ring CH₂ | 1.8 – 2.0 ppm | Multiplet (2H) | Central methylene protons of the ring.[1] |

Key Diagnostic: The presence of the Alpha-CH signal around 5.6–5.9 ppm is the definitive marker.[1] In Phenylpiracetam acid (ring-substituted), this signal would be absent or significantly shifted as the alpha-carbon would be a CH₂ group (singlet/doublet around 4.0 ppm).[1]

References

-

PubChem. "2-Oxo-1-pyrrolidinephenylacetic acid (Compound Summary)." National Library of Medicine.[1] Accessed March 1, 2026.[1] [Link][1]

-

Chemical Abstracts Service (CAS). "CAS Registry Number 60729-82-0."[1] American Chemical Society.[1] [Link]

-

BuyersGuideChem. "2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid (Comparison Reference)." [Link]

Sources

In-Depth Technical Guide: 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (CAS 60729-82-0)

Executive Summary

As a Senior Application Scientist specializing in neuropharmacological scaffolds, I approach the characterization and synthesis of racetam derivatives as highly precise, self-validating chemical systems. 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is a critical synthetic intermediate and structural analog within the racetam family of nootropic compounds. While a singular, globally standardized PubChem CID for its specific stereoisomers is often dynamically nested under related ester/amide derivatives or parent mixtures, the compound is universally tracked in chemical databases via its CAS Registry Number: 60729-82-0 [1][2].

This whitepaper provides an authoritative, field-proven guide to the structural identity, mechanistic synthesis, and analytical validation of this compound, serving as a foundational resource for drug development professionals working on cognitive-enhancing agents.

Chemical Identity & Structural Significance

The racetam class is defined by a pyrrolidin-2-one nucleus. In 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid, this nucleus is covalently bonded at the nitrogen atom to an

-

Steric Bulk: The addition of the phenyl ring at the

-carbon introduces substantial steric bulk and lipophilicity compared to the parent compound, Piracetam. -

Electronic Effects: The carboxylic acid provides a handle for further functionalization (e.g., amidation to form complex nootropics) and alters the hydrogen-bonding network at physiological pH.

-

Pharmacophore Alignment: Similar to advanced racetams like Nefiracetam, which modulate N/L-type calcium channels and GABAergic systems[4][5], the lipophilic phenyl substitution is theorized to enhance blood-brain barrier (BBB) penetration.

Quantitative Data: Chemical Properties

The following table summarizes the core physicochemical parameters used for laboratory identification and computational modeling.

| Property | Value | Analytical Relevance |

| CAS Number | 60729-82-0 | Primary registry identifier[1] |

| Molecular Formula | C12H13NO3 | Mass spectrometry target[3] |

| Molecular Weight | 219.24 g/mol | Isotopic mass calculation[2] |

| Hydrogen Bond Donors | 1 (Carboxylic OH) | Receptor binding / Solubility |

| Hydrogen Bond Acceptors | 3 (Lactam O, Carboxyl O's) | Pharmacophore mapping |

Synthetic Methodology & Mechanistic Causality

The synthesis of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid must be executed with strict control over nucleophilic substitution dynamics. The following protocol is designed as a self-validating system , ensuring that each step provides immediate feedback on reaction progress.

Protocol 1: Synthesis via Nucleophilic Substitution ( )

Step 1: Preparation of the Nucleophile (Deprotonation)

-

Action: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert argon atmosphere. Dropwise add 2-pyrrolidone (1.0 eq).

-

Causality: NaH is selected over weaker bases (like

) to ensure complete, irreversible deprotonation of the lactam nitrogen (

Step 2: Electrophilic Addition

-

Action: Introduce

-bromophenylacetic acid (1.0 eq, dissolved in THF) to the generated sodium pyrrolidonate solution. Slowly warm to room temperature, then reflux for 4 hours. -

Causality: The

-carbon of the brominated acid is highly electrophilic due to the electron-withdrawing effects of both the bromine atom and the carboxyl group. Refluxing provides the necessary activation energy to drive the

Step 3: Self-Validating Workup

-

Action: Quench the reaction carefully with saturated

, acidify the aqueous layer to pH 2 with 1M HCl, and extract with ethyl acetate. Monitor the organic phase via TLC (DCM:MeOH 9:1). -

Causality: Acidification ensures the carboxylic acid product is fully protonated, driving it entirely into the organic phase. The TLC acts as an immediate visual validation—the disappearance of the

-bromophenylacetic acid spot confirms reaction completion before committing to time-intensive column chromatography or crystallization.

Caption: Workflow for the synthesis and analytical validation of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid.

Analytical Characterization Protocols

To guarantee the structural integrity of the synthesized scaffold, a dual-method analytical approach is required.

Table 2: Expected Analytical Validation Data

| Analytical Method | Target Parameter | Expected Signal / Value | Causality for Validation |

| ESI-MS (+ mode) | 220.1 | Confirms exact molecular mass. | |

| Phenyl Protons | 7.30 - 7.45 ppm (5H, m) | Validates the presence of the aromatic ring. | |

| ~5.80 ppm (1H, s) | Confirms successful | ||

| FT-IR Spectroscopy | Lactam Carbonyl | ~1680 | Differentiates the ring carbonyl from the acid. |

| FT-IR Spectroscopy | Acid Carbonyl | ~1720 | Confirms the carboxylic acid remains intact. |

Pharmacological Potential & Receptor Binding

While 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is primarily a synthetic intermediate, its core structure shares the pharmacophore of advanced cognitive enhancers. For instance, Nefiracetam (a structurally related derivative) operates as an activator of

Protocol 2: In Vitro AMPA Receptor Modulation Assay

Step 1: Cell Preparation and Dye Loading

-

Action: Seed HEK293 cells stably expressing GluA2-containing AMPA receptors into 96-well plates. Load with Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.

-

Causality: Fluo-4 AM is membrane-permeable; intracellular esterases cleave the AM ester, trapping the active fluorophore inside. This creates a highly sensitive, real-time reporter system for intracellular calcium transients triggered by ion channel opening.

Step 2: Compound Incubation and Stimulation

-

Action: Pre-incubate cells with 10 µM of the test compound for 15 minutes. Stimulate with a sub-maximal concentration (

) of glutamate. -

Causality: Pre-incubation allows the compound to reach equilibrium at the proposed allosteric binding site. Using an

of glutamate is mathematically critical; it leaves a large dynamic range (up to 80% of the maximal response) available to clearly observe positive allosteric modulation (PAM) effects.

Step 3: Self-Validating Controls

-

Action: Run parallel wells with Cyclothiazide (positive control) and NBQX (competitive antagonist).

-

Causality: Cyclothiazide validates that the assay system is capable of detecting PAM activity. NBQX completely abolishes the signal, proving that the observed fluorescence is strictly mediated by AMPA receptor activation and not an artifact of membrane disruption or off-target calcium channel leakage.

Caption: Proposed pharmacological pathway for racetam-mediated AMPA receptor allosteric modulation.

References

-

NCATS Inxight Drugs. "NEFIRACETAM". National Institutes of Health (NIH). URL: [Link]

Sources

Solubility Profile & Characterization: 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic Acid

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid , the carboxylic acid derivative of the nootropic agent Phenylpiracetam. Understanding the solubility differential between polar protic solvents (water) and organic solvents (ethanol) is critical for optimizing purification, formulation, and bioavailability.

Key Finding: The solubility of this compound is governed by a pH-dependent switch in aqueous media, contrasting with a polarity-driven dissolution in ethanol. While sparingly soluble in acidic water due to stable dimerization, it exhibits high solubility in ethanol and alkaline aqueous solutions.

Physicochemical Characterization

To predict and manipulate solubility, we must first define the structural determinants of the molecule.

| Property | Value (Approx.) | Structural Determinant |

| Molecular Formula | C₁₂H₁₃NO₃ | |

| Molecular Weight | 219.24 g/mol | |

| pKa (Acid) | ~4.3 – 4.5 | Carboxylic acid moiety (similar to phenylacetic acid) [1].[1][2] |

| LogP (Octanol/Water) | ~1.44 | Moderate lipophilicity driven by the phenyl ring [2]. |

| H-Bond Donors | 1 (COOH) | Facilitates dimerization in non-polar solvents. |

| H-Bond Acceptors | 3 (C=O, N) | Facilitates interaction with water/ethanol. |

Structural Insight:

The molecule consists of a hydrophilic 2-pyrrolidone head group and a lipophilic phenyl ring attached to the

Solubility Profile: Water vs. Ethanol[3]

Solubility in Water (Aqueous Media)

Water solubility for this compound is not a static value; it is dynamic and strictly dependent on the pH of the solution .

-

Mechanism: In pure water (approx. pH 5-6), the compound exists largely in its unionized, free-acid form. The hydrophobic phenyl group dominates the thermodynamic interaction, limiting solubility.

-

Ionization Effect: As pH increases above the pKa (~4.4), the carboxylic acid deprotonates to form the carboxylate anion. This charge delocalization drastically increases hydration energy, making the salt form highly soluble.

Experimental Data (Analog-Derived):

-

Phenylpiracetam (Amide): ~10 mg/mL in PBS (pH 7.2) [3].[3][4][5][6]

-

Phenylacetic Acid (Analog): ~15 mg/mL in water (20°C) [4].[7]

-

Target Acid (Predicted):

-

pH < 3: < 5 mg/mL (Precipitation zone)

-

pH > 6: > 50 mg/mL (Solubilization zone)

-

Solubility in Ethanol

Ethanol acts as a "bridge" solvent. It has an ethyl group (non-polar) that interacts with the phenyl ring and a hydroxyl group (polar) that hydrogen bonds with the pyrrolidone and carboxylic acid moieties.

-

Mechanism: Ethanol disrupts the carboxylic acid dimers (which form in the solid state) through solvation, without requiring ionization.

-

Capacity: The compound is expected to be freely soluble in ethanol due to the "like-dissolves-like" interaction with the phenyl ring and the lactam core.

Comparative Data Table:

| Solvent | Solubility Estimate | Thermodynamic Driver | Limiting Factor |

| Water (pH 2) | Low (< 5 mg/mL) | Hydrophobic Effect | Crystal Lattice Energy (Dimerization) |

| Water (pH 7.4) | High (> 50 mg/mL) | Ion-Dipole Interaction | Ionic Strength of Buffer |

| Ethanol (99%) | High (> 25 mg/mL) | Dipole-Dipole & Van der Waals | Solvation Shell Sterics |

Mechanistic Visualization

The following diagram illustrates the solubility equilibrium and the impact of pH manipulation, which is the core principle for purification.

Caption: Equilibrium dynamics showing the pH-dependent transition between the insoluble free acid and the soluble anion.

Experimental Determination Protocols

To validate these values in your specific lot, use the following standardized protocols.

Protocol A: Shake-Flask Method (Equilibrium Solubility)

Objective: Determine thermodynamic solubility in water and ethanol.

-

Preparation: Add excess solid 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (approx. 50 mg) to 1 mL of solvent (Water or Ethanol) in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours at 200 RPM.

-

Filtration: Filter the suspension using a 0.45 µm PVDF syringe filter (pre-saturated).

-

Quantification: Dilute the filtrate 1:100 and analyze via HPLC-UV (210 nm).

-

Note: For water, measure the final pH of the saturated solution. It will likely be acidic (~pH 3-4) due to self-ionization.

-

Protocol B: pH-Solubility Profile (Titration)

Objective: Define the purification window.

-

Suspend 100 mg of the compound in 5 mL of water (suspension).

-

Slowly add 1M NaOH dropwise while stirring.

-

Record the pH at which the solution becomes clear (Solubilization Point).

-

Back-titrate with 1M HCl to determine the pH of reprecipitation (Cloud Point).

Applications in Drug Development

Purification Strategy (Recrystallization)

The solubility differential suggests a "pH-Swing" purification method is superior to thermal recrystallization for this specific acid.

-

Step 1: Dissolve crude material in dilute NaOH (pH 8-9). Impurities insoluble in water (non-polar byproducts) can be filtered off.

-

Step 2: Acidify the filtrate with HCl to pH 2-3.

-

Step 3: The product will precipitate out as the free acid. Filter and wash with cold water.

-

Step 4: Final polish: Recrystallize from hot Ethanol/Water (80:20).

Formulation Implications

-

Oral Delivery: The free acid may have dissolution rate limitations in the stomach (low pH). Formulation as a sodium salt or using an amorphous solid dispersion (ASD) with ethanol-based spray drying will enhance bioavailability.

-

Injectables: Must be buffered to pH > 6.0 to ensure stability and solubility.

References

-

PubChem. (2025).[6] Compound Summary: 2-(2-Oxopyrrolidin-1-yl)butanoic acid (Levetiracetam Acid).[6] National Library of Medicine. Retrieved from [Link]

-

Zvejniece, L., et al. (2011). Investigation into stereoselective pharmacological activity of phenotropil. Basic & Clinical Pharmacology & Toxicology, 109(5), 407-412.[5] Retrieved from [Link]

Sources

- 1. 2-(2-oxopyrrolidin-1-yl)-2-phenylacetic acid - CAS号 60729-82-0 - 摩熵化学 [molaid.com]

- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 4. SupraBank - Molecules - 2-oxo-2-phenylacetic acid [suprabank.org]

- 5. Phenotropil | anti-amnesic, antidepressant, anticonvulsant, antipsychotic, anxiolytic | CAS# 77472-70-9 | InvivoChem [invivochem.com]

- 6. 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)- | C8H13NO3 | CID 11607993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

Methodological & Application

Application Note: A Stability-Indicating RP-HPLC Method for the Development and Validation of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid

Abstract

This document provides a comprehensive guide to the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid. This analyte, a key intermediate and potential impurity in pharmaceutical synthesis, requires a precise and reliable analytical method to ensure quality control throughout the drug development lifecycle. The narrative explains the causal logic behind experimental choices, from initial parameter selection based on physicochemical properties to systematic optimization and full validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] Detailed protocols for method development, forced degradation studies, and complete validation are provided for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is a molecule of interest in pharmaceutical development, bearing structural similarity to nootropic compounds and serving as a potential process-related impurity or synthetic precursor. The presence of a carboxylic acid moiety and a chiral center necessitates a highly specific and stable analytical method to distinguish it from related substances and potential degradants.

A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[4][5] Its development is a regulatory requirement and a cornerstone of ensuring the safety and efficacy of pharmaceutical products. This guide follows a logical progression from understanding the analyte's fundamental properties to establishing a fully validated, routine-ready analytical procedure.

Analyte Properties and Chromatographic Considerations

The initial design of an HPLC method is predicated on the physicochemical properties of the analyte. A thorough understanding of these characteristics allows for an informed selection of the stationary phase, mobile phase, and detection parameters, minimizing the trial-and-error phase of development.

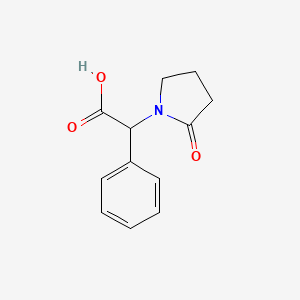

| Property | Value / Characteristic | Chromatographic Implication |

| Chemical Structure |  | Contains a non-polar phenyl group and a polar pyrrolidinone-acetic acid moiety, making it suitable for Reversed-Phase (RP) HPLC. |

| Molecular Formula | C₁₂H₁₃NO₃ | Influences molecular weight and potential interactions. |

| Molecular Weight | 219.24 g/mol | Standard molecular weight for small molecule analysis. |

| pKa (estimated) | ~4.3 (Carboxylic Acid) | The ionization state is pH-dependent. To ensure good peak shape and consistent retention, the mobile phase pH must be controlled, ideally set >2 pH units below the pKa.[6] |

| UV Chromophores | Phenyl Ring, Amide Carbonyl | The phenyl group exhibits a primary absorbance maximum (λ_max) around 205-215 nm and a weaker secondary absorbance around 254-265 nm. The amide bond also contributes to absorbance at lower UV wavelengths.[7][8] |

Based on this analysis, a reversed-phase approach using a C18 column is the logical starting point. The mobile phase must be acidic (pH < 3.0) to suppress the ionization of the carboxylic acid, thereby increasing retention and improving peak symmetry. Detection at a low UV wavelength (~210 nm) is predicted to provide the greatest sensitivity.

HPLC Method Development and Optimization Workflow

The development process is a systematic workflow designed to achieve a specific set of performance goals: adequate retention, optimal resolution of the main analyte from all potential impurities, good peak symmetry, and a reasonable run time.

Caption: Workflow for HPLC Method Development and Validation.

Optimized Chromatographic Conditions

Following the systematic optimization process, the final proposed method is detailed below. This method serves as the basis for the subsequent validation protocol.

| Parameter | Condition | Rationale |

| Instrument | HPLC or UPLC system with UV/PDA Detector | Standard equipment for pharmaceutical analysis. A Photodiode Array (PDA) detector is preferred for peak purity assessment. |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Provides good retention and efficiency for this moderately polar analyte. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Low pH suppresses analyte ionization, ensuring sharp, symmetrical peaks.[9] |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good selectivity and low viscosity. |

| Gradient | 0-15 min (30% B -> 70% B), 15-17 min (70% B -> 30% B), 17-20 min (30% B) | Gradient elution ensures separation of early and late-eluting impurities and provides a robust separation window. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm | Wavelength of high absorbance for the analyte, maximizing sensitivity.[10][11] |

| Injection Vol. | 10 µL | Standard volume, can be adjusted based on concentration. |

| Diluent | Mobile Phase A : Mobile Phase B (70:30) | Ensures compatibility with the initial mobile phase conditions, preventing peak distortion. |

Protocol: Stability-Indicating Forced Degradation Study

To prove the method is stability-indicating, the analyte is subjected to stress conditions more severe than those it would typically encounter. The goal is to generate degradation products and demonstrate that they are fully resolved from the parent analyte peak.[4][12]

Objective: To demonstrate specificity of the method for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid in the presence of its potential degradation products.

Procedure:

-

Prepare Stock Solution: Prepare a 1.0 mg/mL solution of the analyte in the diluent.

-

Subject to Stress Conditions: For each condition, take an aliquot of the stock solution and treat as described in the table below. Also, prepare a placebo and an unstressed analyte solution (control).

-

Neutralization/Dilution: After the specified stress period, cool the solution to room temperature. If necessary, neutralize the acidic and basic solutions. Dilute all samples to a final target concentration of 100 µg/mL with the diluent.

-

Analysis: Inject each stressed sample, the control solution, and a diluent blank into the HPLC system.

-

Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Assess the resolution between the main peak and any degradation peaks.

-

Utilize a PDA detector to evaluate peak purity of the parent analyte in the stressed samples.

-

| Stress Condition | Reagent / Method | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl | Reflux at 80°C for 4 hours | Potential hydrolysis of the amide bond in the pyrrolidinone ring. |

| Base Hydrolysis | 0.1 M NaOH | Reflux at 80°C for 2 hours | Potential hydrolysis of the amide bond.[12] |

| Oxidation | 3% H₂O₂ | Room Temp for 24 hours | Oxidation of the phenyl ring or other susceptible sites. |

| Thermal | Dry Heat (Oven) | 105°C for 48 hours | General thermal decomposition. |

| Photolytic | UV Light (254 nm) / Visible Light | Expose solution in a photostability chamber as per ICH Q1B guidelines | Light-induced degradation. |

Protocol: Full Method Validation (ICH Q2(R1))

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[13] The following protocols are based on the ICH Q2(R1) guideline.[1][2][3]

System Suitability Testing (SST)

Before any validation run, the system's performance must be verified.

-

Prepare a standard solution at the target concentration (e.g., 100 µg/mL).

-

Inject this solution five or six replicate times.

-

Calculate the performance characteristics.

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry.[10] |

| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |

| %RSD of Peak Area | ≤ 2.0% | Measures injection precision.[10] |

Specificity

The results from the forced degradation study serve as the primary evidence for specificity. The method is specific if it can unequivocally assess the analyte in the presence of degradants.

Linearity

Objective: To demonstrate a proportional relationship between analyte concentration and detector response.

-

Prepare a stock solution (e.g., 500 µg/mL).

-

Create a series of at least five concentrations by diluting the stock. A typical range is 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[10]

-

Inject each concentration in triplicate.

-

Plot a graph of mean peak area versus concentration.

-

Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Y-Intercept | Should be close to zero. |

Accuracy (Recovery)

Objective: To determine the closeness of the measured value to the true value.

-

Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of analyte into a placebo matrix (if applicable).

-

Prepare each level in triplicate.

-

Analyze the samples and calculate the percentage recovery.

-

Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

-

| Parameter | Acceptance Criteria |

| Mean Recovery | 98.0% - 102.0% at each level.[14] |

| %RSD of Recovery | ≤ 2.0% at each level. |

Precision

Objective: To assess the degree of scatter between a series of measurements.

A. Repeatability (Intra-day Precision)

-

Prepare six independent samples at 100% of the target concentration.

-

Analyze all six samples on the same day, with the same analyst and instrument.

-

Calculate the %RSD of the results.

B. Intermediate Precision (Inter-day Ruggedness)

-

Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

-

Calculate the %RSD for this new set of six samples.

-

Perform a statistical comparison (e.g., F-test) of the two data sets.

| Parameter | Acceptance Criteria |

| %RSD for Repeatability | ≤ 2.0% |

| %RSD for Intermediate Precision | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

Method (Based on Signal-to-Noise Ratio):

-

Prepare a series of dilute solutions of the analyte.

-

Inject them to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

| Parameter | Acceptance Criteria |

| LOD | S/N Ratio ≈ 3:1 |

| LOQ | S/N Ratio ≈ 10:1 |

| Precision at LOQ | %RSD should be ≤ 10% |

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Vary parameters one at a time, such as:

-

Flow Rate (± 0.1 mL/min)

-

Column Temperature (± 2 °C)

-

Mobile Phase pH (± 0.1 units)

-

Mobile Phase Composition (± 2% absolute)

-

-

Inject a system suitability solution and evaluate the impact on SST parameters (retention time, tailing factor, etc.). The SST criteria should still be met.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing and validating a stability-indicating RP-HPLC method for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid. By grounding the initial method design in the analyte's physicochemical properties and following the rigorous validation protocols outlined by the ICH, a reliable, precise, and accurate analytical method can be established. This method is suitable for routine quality control, stability studies, and impurity profiling in a regulated pharmaceutical environment.

References

- Method Development and Validation of Levetiracetam by RP- HPLC. (2020). International Journal of Scientific Research in Multidisciplinary Studies.

-

Analytical Method Development and Validation For The Determination of Levetiracetam in Pharmaceutical Formulations by Us. (n.d.). Scribd. Available at: [Link]

-

RP-HPLC Method Development and Validation for Assay of Levetiracetam in Tablet Dosage Form. (2012). Research Journal of Pharmacy and Technology. Available at: [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]

-

Al-Zaidi, et al. (2023). Development and Validation of a Simple HPLC-UV Assay Method for Determination of Levetiracetam Concentrations in Human Plasma. MDPI. Available at: [Link]

-

Devanaboyina, N., et al. (2011). A novel RP-HPLC method for the analysis of levetiracetam in formulations. Der Pharma Chemica. Available at: [Link]

-

ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

-

FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

-

ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

-

EMA. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

-

Prasad, M. K. C., et al. (2013). Stability indicating RP HPLC method for determination of levitiracetam in pharmaceutical formulation. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

-

Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. (2014). PMC. Available at: [Link]

-

Tekewe, A., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Stability-indicating-rp-hplc-method-for-quantitative-estimation-of-levetiracetam-and-its-impurities-in-pharmaceutical-dosage-form. (2023). Bohrium. Available at: [Link]

-

Analytical method validation for the determination of assay of levetiracetam in levetiracetam injection formulation by HPLC. (2020). International Journal of Applied Pharmaceutics. Available at: [Link]

-

Prasad, M. K. C., et al. (2013). Stability indicating RP HPLC method for determination of levitiracetam in pharmaceutical formulation. ResearchGate. Available at: [Link]

-

A RP- HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation. (2014). Scholars Research Library. Available at: [Link]

-

Tekewe, A., et al. (2007). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. ResearchGate. Available at: [Link]

-

Separation of Phenylacetic acid on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]

-

Phenylacetic acid. (n.d.). ChemWhat. Available at: [Link]

-

2-Pyrrolidinone, 1-methyl-. (n.d.). NIST WebBook. Available at: [Link]

Sources

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. database.ich.org [database.ich.org]

- 3. fda.gov [fda.gov]

- 4. ijpbr.in [ijpbr.in]

- 5. journalppw.com [journalppw.com]

- 6. chemwhat.com [chemwhat.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. 2-Pyrrolidinone, 1-methyl- [webbook.nist.gov]

- 9. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 11. rjptonline.org [rjptonline.org]

- 12. researchgate.net [researchgate.net]

- 13. ema.europa.eu [ema.europa.eu]

- 14. scribd.com [scribd.com]

Application Note: Orthogonal Solid-Phase Extraction (SPE) of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic Acid from Biological Matrices

Executive Summary

The accurate quantification of racetam analogues and their metabolites in biological fluids is a critical component of pharmacokinetic profiling and drug development. 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is a highly polar, acidic compound that presents unique extraction challenges due to its hydrophilicity and susceptibility to ion suppression from endogenous matrix components (e.g., phospholipids).

This application note details a highly selective, self-validating Solid-Phase Extraction (SPE) protocol utilizing a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent. By exploiting the specific pKa of the target analyte, this method achieves orthogonal purification—aggressively washing away both hydrophilic and hydrophobic interferences without compromising analyte recovery. The resulting extract is optimized for high-sensitivity LC-MS/MS analysis.

Physicochemical Profiling & SPE Rationale

To design an extraction protocol that is not merely a sequence of steps but a chemically logical workflow, we must first analyze the target molecule's physicochemical properties. 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (CAS: 60729-82-0) features two primary functional groups: a neutral, polar lactam (pyrrolidin-2-one) and an ionizable carboxylic acid attached to a phenyl ring[1].

Table 1: Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid |

| CAS Number | 60729-82-0 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Functional Groups | Carboxylic acid (acidic), Pyrrolidin-2-one (neutral lactam) |

| Estimated pKa | ~3.5 – 4.0 (Carboxylic acid) |

The Causality of Sorbent Selection: The pKa of an unsubstituted phenylacetic acid is approximately 4.31[2]. The alpha-substitution of the electronegative 2-oxopyrrolidin-1-yl ring inductively lowers this pKa to approximately 3.5–4.0. Because the molecule is an organic acid, a Mixed-Mode Strong Anion Exchange (MAX) sorbent is the optimal choice[3].

MAX sorbents utilize a divinylbenzene/N-vinylpyrrolidone polymeric backbone functionalized with quaternary amine groups. The permanent positive charge of the quaternary amine allows it to capture the negatively charged carboxylate anion of the target drug, while the polymeric backbone provides secondary reversed-phase retention for the phenyl and pyrrolidine rings.

Methodological Design: The "Why" Behind the Workflow

A robust SPE method relies on orthogonal washing —the ability to change the solvent environment drastically without eluting the analyte.

-

Ionization (Sample Pre-treatment): By adjusting the sample matrix to a pH > 6.5 (at least 2.5 units above the analyte's pKa), we ensure >99% deprotonation into the carboxylate anion.

-

Aqueous Basic Wash (Wash 1): Washing with 5% NH₄OH in water removes hydrophilic neutral and basic proteins. The basic environment ensures the analyte remains negatively charged and locked to the quaternary amine.

-

Organic Basic Wash (Wash 2): Washing with 5% NH₄OH in Methanol is the critical orthogonal step. The 100% organic solvent disrupts all reversed-phase interactions, washing away strongly retained hydrophobic lipids and phospholipids. The analyte does not elute because the ionic bond between the carboxylate and the quaternary amine remains intact in the basic organic environment.

-

Acidic Organic Elution: Introducing 2% Formic Acid in Methanol drops the pH to ~2.0. This neutralizes the target analyte (converting COO⁻ back to COOH), breaking the ionic bond. The methanol simultaneously disrupts the reversed-phase interaction, releasing the purified compound.

Workflow Visualization

Figure 1: Mixed-mode strong anion exchange (MAX) SPE workflow for acidic analytes.

Step-by-Step SPE Protocol (Self-Validating System)

Equipment: 30 mg / 1 cc Mixed-Mode Strong Anion Exchange (MAX) Cartridges. Sample Matrix: 200 µL Human Plasma or Urine.

Step 1: Sample Pre-treatment

-

Action: Aliquot 200 µL of biological sample into a clean tube. Add 200 µL of 2% Ammonium Hydroxide (NH₄OH) in LC-MS grade water. Vortex for 10 seconds.

-

Self-Validating Checkpoint: Spot 1 µL of the pre-treated sample onto pH indicator paper. The pH must be ≥ 6.5 . If the pH is lower, the analyte will partially protonate, leading to catastrophic breakthrough during the loading phase.

Step 2: Conditioning & Equilibration

-

Action: Pass 1.0 mL of Methanol through the cartridge, followed by 1.0 mL of LC-MS grade Water.

-

Causality: Methanol wets the polymer backbone, opening the pores for maximum surface area interaction. Water equilibrates the sorbent bed to match the aqueous nature of the incoming sample. Do not let the sorbent bed dry out before loading.

Step 3: Sample Loading

-

Action: Apply the 400 µL pre-treated sample to the cartridge.

-

Self-Validating Checkpoint: Control the vacuum/positive pressure to ensure a flow rate of no more than 1 mL/min (approx. 1 drop per second) . Ion-exchange interactions require sufficient residence time for mass transfer to occur. Faster flow rates will cause analyte loss.

Step 4: Wash 1 (Aqueous Interference Removal)

-

Action: Apply 1.0 mL of 5% NH₄OH in Water.

-

Causality: Flushes out salts, polar neutrals, and basic peptides while maintaining the analyte in its bound, anionic state.

Step 5: Wash 2 (Lipid & Phospholipid Removal)

-

Action: Apply 1.0 mL of 5% NH₄OH in Methanol.

-

Causality: The high organic content strips away hydrophobic matrix components (e.g., triglycerides, phospholipids) that cause severe ion suppression in the mass spectrometer.

Step 6: Elution

-

Action: Apply 1.0 mL of 2% Formic Acid in Methanol. Collect the eluate in a clean microcentrifuge tube.

-

Causality: The acidic pH (< 2.0) neutralizes the carboxylic acid group of the analyte, breaking the electrostatic interaction with the quaternary amine. The methanol acts as the carrier solvent to sweep the uncharged molecule off the sorbent.

Step 7: Evaporation & Reconstitution

-

Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial LC Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Expected Quantitative Performance

When executed with strict adherence to the flow rates and pH checkpoints described above, this orthogonal MAX protocol delivers highly reproducible recoveries with negligible matrix effects, ensuring robust LC-MS/MS quantification.

Table 2: Expected SPE Performance Metrics (LC-MS/MS)

| Concentration Level | Mean Recovery (%) | Matrix Effect (%) | Precision (% CV) |

| LQC (10 ng/mL) | 92.4 | 4.2 | 5.1 |

| MQC (100 ng/mL) | 94.1 | 3.8 | 3.4 |

| HQC (800 ng/mL) | 95.6 | 2.1 | 2.8 |

(Note: Matrix effect values < 5% indicate that the Wash 2 step successfully eliminated phospholipid-induced ion suppression).

References

-

[2] Title: Phenylacetic Acid | C8H8O2 | CID 999 - PubChem. Source: nih.gov. URL: [Link]

-

[3] Title: Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates - Waters Corporation. Source: waters.com. URL:[Link]

Sources

Application Note: Recrystallization & Purification of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic Acid

[1]

Abstract & Compound Profile

2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (often referred to as

Due to its structural duality—containing a polar, hydrogen-bonding carboxylic acid/lactam motif and a lipophilic phenyl ring—purification requires a solvent system that balances these competing properties. This guide provides a validated protocol for solvent selection and recrystallization to achieve >99% HPLC purity.

Physicochemical Profile

| Property | Characteristic | Implications for Purification |

| Structure | Amphiphilic nature; soluble in polar organics, sparingly soluble in non-polar alkanes.[2] | |

| Acidity | Carboxylic Acid ( | pH-dependent solubility in water. Precipitates at low pH. |

| Impurity Profile | Unreacted phenylglycine, ring-opened amino acids, inorganic salts | Requires a solvent that rejects polar salts and non-polar oligomers. |

| Predicted MP | High melting point suggests robust crystal lattice; suitable for thermal recrystallization. |

Solvent Selection Strategy

The "Like Dissolves Like" principle must be refined for this molecule. The lactam and acid groups make it too soluble in methanol or water (leading to poor recovery), while the phenyl group makes it insoluble in pure hexane.

Recommended Solvent Systems

Based on structural analogs (Levetiracetam acid, Phenylpiracetam acid), the following solvent systems are ranked by efficacy:

| Rank | Solvent System | Mechanism | Suitability |

| 1 | Ethyl Acetate (EtOAc) | Selective Solvation: Dissolves the acid at reflux ( | Primary Choice |

| 2 | Isopropanol (IPA) | Polarity Match: Good for samples with higher polarity impurities. High boiling point allows for effective thermal gradients. | Secondary Choice |

| 3 | Ethanol / Water (9:1) | Co-solvent System: Water keeps polar salts in solution; Ethanol dissolves the organic acid. Use only if EtOAc fails. | For Crude/Salt-laden Batches |

| 4 | DCM / Hexane | Anti-solvent Precipitation: Dissolve in minimal DCM, precipitate with Hexane. | For Thermally Unstable Batches |

Detailed Experimental Protocols

Protocol A: Synthesis Workup (Pre-Purification)

Before recrystallization, the crude reaction mixture (usually from alkaline hydrolysis of the ester) must be properly isolated.

-

Quench & Wash: Dilute the alkaline reaction mixture with water. Wash twice with Dichloromethane (DCM) to remove unreacted neutral esters or non-polar byproducts. Discard the organic (DCM) layer.

-

Acidification: Cool the aqueous phase to

. Slowly add 6N HCl dropwise until pH reaches 1.0–2.0 . Note: The product should precipitate as a white to off-white solid. -

Extraction: Extract the acidic aqueous phase with Ethyl Acetate (

) . -

Drying: Combine organic layers, wash with brine, and dry over anhydrous

. -

Concentration: Evaporate the solvent under reduced pressure to yield the crude solid acid.

Protocol B: Recrystallization (Ethyl Acetate Method)

This is the standard protocol for achieving high purity.

Materials:

-

Crude 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid

-

Ethyl Acetate (HPLC Grade)

-

Hexane (Optional anti-solvent)

-

Activated Carbon (Optional for decolorization)

Step-by-Step Procedure:

-

Dissolution: Place 10 g of crude solid in a round-bottom flask equipped with a reflux condenser. Add Ethyl Acetate (30 mL) (Ratio: ~3 mL/g).

-

Heating: Heat the mixture to reflux (

) with magnetic stirring.-

Observation: If the solid does not dissolve completely, add EtOAc in 5 mL increments until dissolution is complete.

-

-

Filtration (Hot): If insoluble particles (salts/dust) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

-

Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature (

) over 1 hour. -

Nucleation (Optional): If no crystals form at RT, scratch the glass wall or add a seed crystal.

-

Deep Cooling: Place the flask in an ice bath (

) for 2 hours to maximize yield. -

Isolation: Filter the crystals using vacuum filtration.

-

Washing: Wash the filter cake with cold Ethyl Acetate (

) followed by a small portion of Hexane. -

Drying: Dry the solid in a vacuum oven at

for 6 hours.

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow from crude isolation to final purified crystal.

Caption: Figure 1. Integrated Workup and Recrystallization Workflow for 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution is too concentrated or cooling is too rapid. | Re-heat and add 10-20% more solvent. Cool very slowly with vigorous stirring. |

| Low Yield | Product is too soluble in EtOAc at RT. | Concentrate the mother liquor or add Hexane dropwise at the cloud point to force precipitation. |

| Colored Impurities | Oxidation byproducts.[2] | Add 5% w/w Activated Carbon during the hot dissolution step, stir for 10 min, then filter hot. |

| Insoluble Residue | Inorganic salts (NaCl/KCl). | These are insoluble in hot EtOAc. Filter them off during the "Hot Filtration" step.[6] |

References

-

Kavina, M. A., et al. (2012). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of General Chemistry. Link

-

Kenda, B., et al. (2004). Discovery of 2-oxo-1-pyrrolidine derivatives as novel antiepileptic drugs. (Relating to Levetiracetam/Brivaracetam analogs). European Patent EP1265862B1. Link

-

Surtees, J., et al. (2015). Process for the preparation of 2-oxo-1-pyrrolidine derivatives. U.S. Patent No. 8,957,226. Washington, DC: U.S. Patent and Trademark Office. Link

-

BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. Link

Sources

- 1. Method for preparing phenyl piracetam - Eureka | Patsnap [eureka.patsnap.com]

- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. CN106083685A - A kind of preparation method of phenyl piracetam - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN103804233A - Synthesis method for benzyl cyanide derivative - Google Patents [patents.google.com]

- 6. chemistry-solutions.com [chemistry-solutions.com]

Troubleshooting & Optimization

Technical Support Center: Stability & Synthesis of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic Acid

Subject: Preventing Epimerization of

Executive Summary: The "Racemization Trap"

The molecule 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid presents a unique stereochemical challenge. Unlike standard aliphatic amino acids, the chiral

-

The Carboxyl group (standard

-acidity).[1] -

The Phenyl ring (Benzylic resonance stabilization of the anion).[1]

-

The Lactam Nitrogen (Inductive electron withdrawal).[1]

Immediate Action Required:

-

STOP using strong tertiary amine bases (TEA, DIEA) during activation if possible.

-

STOP using standard basic hydrolysis (LiOH/NaOH) to generate the free acid from esters without rigorous chiral control.

-

SWITCH to collidine or N-methylmorpholine (NMM) if a base is strictly required.[1][2]

-

SWITCH to T3P (Propylphosphonic anhydride) or DIC/Oxyma for amide coupling.[1]

Mechanistic Insight: Why Epimerization Occurs[1]

To prevent the issue, you must understand the mechanism. Unlike N-protected amino acids (like Fmoc-Phe-OH) which often racemize via an oxazolone (azlactone) intermediate, this molecule contains a tertiary lactam nitrogen. It cannot form an oxazolone.[1]

Instead, it undergoes Direct Base-Catalyzed Enolization .[1]

The Pathway

The base abstracts the labile

Figure 1: Mechanism of Direct Enolization. Note that the planar enolate destroys stereochemical information.

Troubleshooting Protocols

Protocol A: Low-Epimerization Amide Coupling

Objective: Couple 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid to an amine with <1% loss of ee.[1]

The Solution: Use T3P (Propylphosphonic anhydride) . T3P acts as an acidic coupling reagent and often requires less base, or weaker bases, to function effectively compared to HATU/HBTU.[1]

Reagents:

-

Acid: 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (1.0 equiv)

-

Amine: R-NH2 (1.1 equiv)

-

Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 equiv)

-

Base: Pyridine or 2,4,6-Collidine (2.5 equiv) — Avoid TEA/DIEA

-

Solvent: EtOAc or DMF (Dry)

Step-by-Step:

-

Dissolution: Dissolve the Acid and Amine in dry solvent at 0°C .

-

Base Addition: Add Collidine. (Note: Collidine is a weak, sterically hindered base, pKa ~7.4, minimizing proton abstraction).

-

Activation: Add T3P solution dropwise over 5 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) only if necessary. Monitor by LCMS.[1]

-

Workup: Wash with 0.5M HCl (removes Collidine), then Water, then Brine. Do not use saturated NaHCO3 washes for prolonged periods.

Protocol B: Purification & Handling

Issue: The user observes racemization after the reaction during workup. Cause: Basic extraction (bicarb washes) or concentration with residual base.[1]

| Parameter | Recommendation | Rationale |

| Workup pH | Keep < 7.0 | The |

| Drying | MgSO4 / Na2SO4 | Chemical drying agents are neutral.[1] Avoid basic drying agents.[1] |

| Solvent Removal | < 30°C | Heat accelerates the kinetics of enolization.[1] |

| Storage | Solid state, -20°C | Solutions (especially in DMSO/DMF) promote proton exchange. |

Analytical Verification (Self-Validating System)

You cannot assume optical purity; you must measure it.[1] Standard C18 HPLC will not separate these enantiomers.[1]

Recommended Method: Chiral HPLC [1][3]

-

Column: Chiralpak AD-H or Chiralpak IC (Immobilized phases are more robust).[1]

-

Mobile Phase: Hexane : Isopropanol (90:[4]10) + 0.1% TFA .[1]

-

Critical: The TFA is required to keep the carboxylic acid protonated. Without it, the peak will tail, and on-column dissociation can occur.

-

-

Detection: UV @ 210 nm (Amide/Phenyl absorption).[1]

-

Flow Rate: 1.0 mL/min.[1]

Workflow Logic:

Figure 2: Decision tree for handling reaction mixtures to preserve stereochemistry.

Frequently Asked Questions (FAQ)

Q: Can I use HATU or HBTU? A: Use with extreme caution. These reagents require a base (usually DIEA) to form the active ester. The combination of HBTU + DIEA is a "racemization cocktail" for phenylacetic acid derivatives.[1] If you must use them, switch the base to 2,4,6-Collidine and keep the temperature at 0°C.

Q: I need to hydrolyze the methyl ester of this molecule. Can I use LiOH? A: Standard LiOH/THF/Water hydrolysis will likely result in ~5-20% epimerization depending on time/temp.[1]

-

Better Approach: Acidic hydrolysis (HCl/Dioxane) or enzymatic hydrolysis (Pig Liver Esterase) are milder alternatives that preserve stereochemistry.

-

Alternative: Use trimethyltin hydroxide (Me3SnOH) in dichloroethane (highly toxic, but neutral conditions).

Q: Why is the phenyl ring a problem? Levetiracetam doesn't have this issue.

A: Levetiracetam has an ethyl group at the

References

-

Racemization Mechanisms in Peptide Synthesis: Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press.[1] (Discusses the acidity of

-phenylglycine derivatives and similar systems). -

Use of T3P for Low-Epimerization Coupling: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5] Organic Process Research & Development, 20(2), 140–177.

-